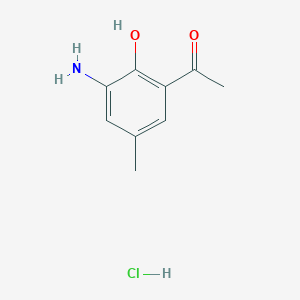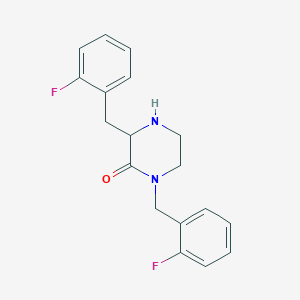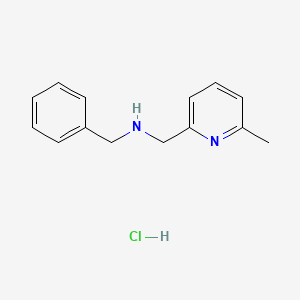
tert-Butyl 3-hydroxy-5-methoxyisonicotinate
Vue d'ensemble
Description
Tert-Butyl 3-hydroxy-5-methoxyisonicotinate: is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is a derivative of isonicotinic acid, featuring a tert-butyl group, a hydroxyl group, and a methoxy group attached to the isonicotinic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-hydroxy-5-methoxyisonicotinate typically involves the following steps:
Isonicotinic acid: is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
The acid chloride is then reacted with tert-butanol in the presence of a base such as triethylamine to form the tert-butyl ester.
The resulting compound is subjected to selective hydroxylation and methoxylation reactions to introduce the hydroxyl and methoxy groups at the appropriate positions on the isonicotinic ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield of the final product. Advanced purification techniques such as recrystallization or column chromatography may be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-Butyl 3-hydroxy-5-methoxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) and metal catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often requiring a strong base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acid derivatives such as isonicotinic acid.
Reduction: Amines such as isonicotinamide.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tert-Butyl 3-hydroxy-5-methoxyisonicotinate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its tert-butyl ester group provides steric hindrance, which can be advantageous in certain synthetic pathways.
Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its structural similarity to naturally occurring compounds allows it to interact with biological targets, providing insights into biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its ability to modulate biological targets makes it a candidate for the synthesis of new therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases.
Industry: this compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals. Its versatility and reactivity make it a valuable intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism by which tert-Butyl 3-hydroxy-5-methoxyisonicotinate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Isonicotinic acid
N-Methylisonicotinic acid
3-Hydroxyisonicotinic acid
5-Methoxyisonicotinic acid
Uniqueness: Tert-Butyl 3-hydroxy-5-methoxyisonicotinate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and biological interactions. This structural feature distinguishes it from other isonicotinic acid derivatives and enhances its utility in various applications.
Propriétés
IUPAC Name |
tert-butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)9-7(13)5-12-6-8(9)15-4/h5-6,13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCHQCGVBIOVGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673865 | |
| Record name | tert-Butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-13-9 | |
| Record name | 1,1-Dimethylethyl 3-hydroxy-5-methoxy-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-hydroxy-5-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride](/img/structure/B1521419.png)

![3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521424.png)
![4-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521426.png)
![4-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1521427.png)
![2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1521428.png)



![2-Bromobenzo[d]thiazol-6-ol](/img/structure/B1521436.png)


